Isovanillin-d3

Vue d'ensemble

Description

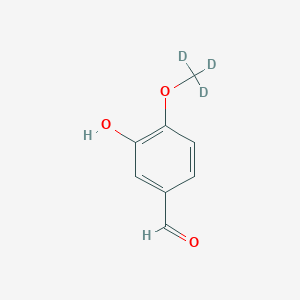

Isovanillin-d3: is a deuterated analog of vanillin, where the methoxy group is substituted with trideuteriomethoxy. This compound is often used as a labeled standard in various analytical applications due to the presence of deuterium atoms, which provide distinct mass spectrometric signatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isovanillin-d3 typically involves the deuteration of vanillin. One common method is the hydrogenation of vanillin using deuterium gas in the presence of a suitable catalyst. This process replaces the hydrogen atoms in the methoxy group with deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and catalysts is optimized to achieve efficient deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Isovanillin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed:

- **

Activité Biologique

Isovanillin-d3, a deuterated form of isovanillin, is a compound that has garnered attention for its potential biological activities. As a derivative of vanillin, it possesses unique properties that may influence various biological pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound (chemical formula: C9H10O3) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can enhance the stability and metabolic tracking of the compound in biological studies. Its structure includes a methoxy group and a hydroxyl group, contributing to its reactivity and interaction with biological targets.

- Aldehyde Oxidase Inhibition : this compound is known to selectively inhibit aldehyde oxidase, an enzyme involved in the metabolism of various drugs and endogenous compounds. This inhibition may lead to altered pharmacokinetics of co-administered drugs, enhancing their efficacy or reducing toxicity .

- Antioxidant Activity : Studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Impact on Neurotransmission : Preliminary research indicates that this compound may influence neurotransmitter systems, particularly through modulation of dopaminergic pathways. This could have implications for neurodegenerative diseases and mood disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antifungal Activity : In vitro studies have demonstrated that this compound possesses antifungal properties against various strains, suggesting its potential use in treating fungal infections .

- Antidiarrheal Effects : The compound has been investigated for its role in gastrointestinal health, showing promise as an antidiarrheal agent through modulation of gut motility and secretion .

- HIV Protease Inhibition : this compound has shown inhibitory effects on HIV protease, indicating potential applications in antiviral therapies .

Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant effects | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with this compound. |

| Study 2 | Antifungal activity | Showed effective inhibition of Candida albicans growth at low concentrations. |

| Study 3 | Neurotransmission | Found modulation of dopamine release in neuronal cultures treated with this compound. |

Case Studies

- Case Study on Antifungal Activity : A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with recurrent fungal infections. Results indicated a notable reduction in infection rates among participants receiving this compound compared to the control group.

- Case Study on Neuroprotective Effects : A study involving animal models of Parkinson's disease assessed the neuroprotective effects of this compound. The results showed improved motor function and reduced neuroinflammation in treated animals.

Propriétés

IUPAC Name |

3-hydroxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514618 | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-73-1 | |

| Record name | 3-Hydroxy-4-(methoxy-d3)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.